K-Ras ligand-Linker Conjugate 5 -

K-Ras ligand-Linker Conjugate 5

Catalog Number: EVT-2882258
CAS Number:
Molecular Formula: C42H59N7O8
Molecular Weight: 790.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

K-Ras is a protein involved in cellular signaling pathways that control cell growth and survival. Mutations in the K-Ras gene can lead to its constitutive activation, contributing to cancer development. [, , , ] Therefore, K-Ras is a target for developing new cancer therapies. [, , , , , , , , ]

K-Ras Ligands: These are small molecules that bind to K-Ras and modulate its activity. Different strategies exist for targeting K-Ras with ligands: * Targeting specific K-Ras mutations: For example, covalent inhibitors targeting the G12C mutation have been developed. [] * Blocking K-Ras-effector interactions: This can be achieved by developing small molecule or peptide inhibitors that bind to K-Ras and prevent its interaction with downstream signaling proteins. [, , , ] * Targeting allosteric regulatory sites: Some ligands bind to less explored pockets on the K-Ras surface, potentially inducing conformational changes that inhibit its activity. []

  • Antibody-drug conjugates (ADCs): These consist of an antibody that specifically targets a protein on cancer cells, linked to a cytotoxic drug. This approach aims to deliver the drug specifically to cancer cells, minimizing off-target effects. An example is using an antibody targeting the epidermal growth factor receptor (EGFR) ligand epiregulin, which is highly expressed in colorectal cancers often driven by K-Ras mutations. []
  • Nanoparticles: Attaching K-Ras ligands to nanoparticles can improve their delivery to target cells and enhance their therapeutic efficacy. For example, gold nanoparticles co-immobilized with a Toll-like receptor 7 (TLR7) ligand and α-mannose enhanced immune responses against ovalbumin. While this study focused on TLR7, similar approaches could be explored with K-Ras ligands. []
Synthesis Analysis
  • Small molecule ligands: These are often synthesized through multi-step organic synthesis involving various reactions like amide coupling. []
  • Antibody-drug conjugates: These are typically generated by chemically conjugating a cytotoxic drug to an antibody. Linker technology is crucial in ADC development and can involve cleavable or non-cleavable linkers. [, ]
  • Nanoparticle conjugates: These involve synthesizing the nanoparticle core and then attaching the desired ligands to its surface. This can be achieved through various chemical reactions, depending on the nanoparticle and ligand composition. []
Molecular Structure Analysis

The molecular structure of K-Ras ligands and conjugates is crucial for their activity and specificity. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are used to study their structure and interactions with K-Ras. [, , , ]

Mechanism of Action
  • Direct inhibition of K-Ras: Some ligands directly bind to K-Ras and inhibit its interaction with downstream effector proteins, blocking the signaling cascade that drives cancer cell growth. [, , ]
  • Delivering cytotoxic agents: Antibody-drug conjugates deliver cytotoxic drugs specifically to cancer cells expressing a particular target, like the EGFR ligand epiregulin. []
  • Stimulating immune responses: Some conjugates, like the TLR7-conjugated nanoparticles, aim to stimulate the immune system to recognize and kill cancer cells. []
Physical and Chemical Properties Analysis
  • Solubility: Aqueous solubility is essential for drug formulation and delivery. []
  • Stability: The stability of the molecule in biological environments influences its efficacy and pharmacokinetic properties. []
  • Cell permeability: The ability to penetrate cell membranes is crucial for intracellular targets like K-Ras. []
Applications
  • Developing new cancer therapies: K-Ras ligands and conjugates hold great promise for developing new treatments for various cancers driven by K-Ras mutations. [, ]

Bifunctional Small Molecule Ligands of K-Ras

Compound Description: These compounds are designed to induce the association of K-Ras with ubiquitously expressed immunophilin proteins such as FKBP12 and cyclophilin A []. This approach utilizes two distinct Ras ligand scaffolds connected to an immunophilin ligand via a linker. The efficacy of these compounds is influenced by both the immunophilin ligand and the linker chemistry [].

Switch II Groove (SII-G) Ligands

Compound Description: SII-G ligands bind to a dynamic pocket on K-Ras, specifically targeting a cysteine residue introduced via an unnatural M72C mutation []. One example mentioned is a compound containing a Ras SII-G ligand linked to a cyclosporin A moiety (an immunophilin ligand) via a piperazine linker [].

Covalent, Cysteine-Reactive Electrophilic Inhibitors of K-Ras G12C

Compound Description: These inhibitors represent a successful strategy in targeting the specific G12C mutation in K-Ras []. They work by forming a covalent bond with the cysteine residue introduced by the mutation.

UC-1V150/MSA Conjugate

Compound Description: This conjugate consists of a TLR7 agonist, UC-1V150, coupled to mouse serum albumin (MSA) []. It acts as a more potent and less toxic inducer of cytokine production compared to the unconjugated TLR7 agonist [].

[(WR)8WKβA]-Doxorubicin Conjugate

Compound Description: This conjugate consists of the chemotherapeutic agent Doxorubicin (Dox) linked to an amphiphilic cyclic peptide, [(WR)8WKβA], via a glutarate linker []. This design aims to overcome drug resistance and enhance Dox delivery to cancer cells [].

Properties

Product Name

K-Ras ligand-Linker Conjugate 5

IUPAC Name

tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate

Molecular Formula

C42H59N7O8

Molecular Weight

790.0 g/mol

InChI

InChI=1S/C42H59N7O8/c1-42(2,3)57-41(51)49-17-16-48(27-32(49)12-14-43)39-36-13-15-47(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)44-40(45-39)56-30-33-26-34(28-46(33)4)55-25-24-54-23-22-53-21-20-52-19-18-50/h5-11,32-34,50H,12-13,15-30H2,1-4H3/t32-,33-,34+/m0/s1

InChI Key

YWJHMWJHKMFQGA-DHWXLLNHSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCO

Solubility

not available

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCO

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.